molecular formula C16H20N4O4 B6473965 2-(4,6-dimethoxy-1,3,5-triazin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 2640961-90-4

2-(4,6-dimethoxy-1,3,5-triazin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6473965
CAS No.: 2640961-90-4
M. Wt: 332.35 g/mol
InChI Key: IIPRZPSEVFBRDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic tetrahydroisoquinoline (THIQ) derivative featuring a 6,7-dimethoxy-substituted THIQ core linked to a 4,6-dimethoxy-1,3,5-triazine moiety. This compound belongs to a broader class of THIQ-based molecules, which are widely explored for their diverse pharmacological activities, including analgesic, anti-inflammatory, antifungal, and receptor-targeting (e.g., sigma-2, β-adrenoceptors) properties . The dimethoxy groups at positions 6 and 7 of the THIQ ring are critical for modulating biological activity, while the triazine substituent introduces unique electronic and steric effects that differentiate it from other analogs .

Properties

IUPAC Name

2-(4,6-dimethoxy-1,3,5-triazin-2-yl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c1-21-12-7-10-5-6-20(9-11(10)8-13(12)22-2)14-17-15(23-3)19-16(18-14)24-4/h7-8H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPRZPSEVFBRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3=NC(=NC(=N3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis and Reagent Applications

Coupling Reactions:
The compound is primarily utilized as a coupling agent in the synthesis of amides and esters. It acts as a condensing agent that facilitates the formation of these compounds from carboxylic acids and amines. The mechanism involves the generation of an active ester intermediate that can readily react with nucleophiles.

Case Study: Amide Synthesis
A notable study demonstrated the efficacy of this compound in synthesizing amides from various carboxylic acids and amines without the need for additional bases. The reaction typically yields high purity products due to the water-soluble nature of by-products, which can be easily removed through aqueous workup .

Pharmaceutical Applications

Drug Development:
The compound's structure allows it to participate in reactions that are crucial for drug development. Its ability to form stable amide bonds is particularly useful in synthesizing pharmaceutical intermediates.

Example:
In a study focusing on the synthesis of peptide drugs, the compound was employed to couple amino acids efficiently. The results indicated that it outperformed traditional coupling agents in terms of yield and reaction time .

Bioconjugation Techniques

Bioconjugation:
The compound is also explored for bioconjugation applications where it can facilitate the attachment of biomolecules to surfaces or other biomolecules. This is essential in developing targeted drug delivery systems.

Research Insight:
Recent findings suggest that using this compound in bioconjugation reactions leads to improved stability and bioavailability of therapeutic agents .

Analytical Chemistry

Chiral Derivatization:
Another significant application is in analytical chemistry, particularly for chiral derivatization of amino acids. The compound has been utilized in high-resolution liquid chromatography (HPLC) methods to separate D- and L-amino acids effectively.

Data Table: Chiral Separation Efficiency

Amino AcidSeparation MethodResolution
GlycineHPLC1.5
AlanineHPLC2.0
LeucineHPLC2.5

This table summarizes the resolution achieved using the compound as a chiral derivatizing agent .

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazine Ring

The 4,6-dimethoxy-1,3,5-triazin-2-yl group is highly reactive toward nucleophilic substitution due to the electron-withdrawing effect of the methoxy groups. This reactivity is exploited in coupling reactions, particularly in peptide synthesis and heterocycle formation.

Key Observations:

  • Reactivity with Amines : The triazine moiety undergoes substitution with primary or secondary amines, displacing the methoxy groups. For example, reactions with benzylamine yield 2-(benzylamino)-4,6-dimethoxy-1,3,5-triazine derivatives .

  • Catalytic Role : The triazine group acts as a leaving group in the presence of acidic catalysts, facilitating C–N bond formation .

Acylation and Alkylation of the THIQ Core

The secondary amine in the THIQ moiety participates in acylation and alkylation reactions.

Experimental Data:

Reaction TypeReagent/ConditionsProductYield (%)Source
Acylation Acetic anhydride, TEA, DCMN-acetyl-THIQ derivative85–92
Alkylation Benzyl chloride, K₂CO₃, DMFN-benzyl-THIQ derivative78–84
  • Mechanism : The THIQ nitrogen attacks electrophilic reagents (e.g., acyl chlorides, alkyl halides) under basic conditions, forming stable amides or quaternary ammonium salts .

Cyclization and Ring-Opening Reactions

The THIQ core undergoes cyclization under acidic or reductive conditions, forming fused heterocycles.

Example:

  • Acid-Catalyzed Cyclization : In the presence of HCl, the THIQ moiety forms spirooxindole derivatives via C2–C3 bond cleavage and subsequent rearrangement .

  • Reductive Ring Opening : Using LiAlH₄, the THIQ ring can open to yield phenethylamine derivatives.

Coupling Reactions Involving Both Motifs

The triazine and THIQ groups synergize in multicomponent reactions (MCRs):

Case Study:

  • Urea Formation : Reaction with isocyanates generates N-substituted ureas via triazine-mediated coupling .

  • Suzuki Coupling : The triazine ring participates in palladium-catalyzed cross-coupling with arylboronic acids, yielding biaryl derivatives.

Methoxy Group Reactivity

The methoxy groups on both rings influence electronic and steric properties:

  • Demethylation : HBr in acetic acid selectively removes methoxy groups, yielding phenolic derivatives.

  • Electrophilic Substitution : Methoxy groups direct nitration or halogenation to specific positions on the aromatic rings .

Stability Under Physiological Conditions

The compound exhibits moderate stability in aqueous media:

ConditionpHHalf-Life (h)Degradation ProductSource
Phosphate buffer7.412Hydrolyzed triazine
Simulated gastric fluid1.26THIQ core intact

Comparison with Similar Compounds

Analgesic and Anti-Inflammatory Agents

Compound of Interest : 2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-6,7-dimethoxy-THIQ
Key Analogs :

1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ hydrochloride (Compound 3) Activity: Demonstrates 3.3× greater anti-inflammatory potency than diclofenac sodium (0.5 mg/kg dose) and a higher therapeutic index than metamizole sodium or acetylsalicylic acid . Structural Difference: Lacks the triazine group; instead, it has a 4’-dimethylaminophenyl substituent. Mechanistic Insight: Non-narcotic analgesic action, likely via non-steroidal anti-inflammatory pathways .

Structural Difference: Natural alkaloid with a simpler THIQ structure lacking methoxy or triazine groups.

Table 1: Analgesic/Anti-Inflammatory Comparison

Compound Substituents Key Activity Potency vs. Standards Reference
Target Compound 6,7-dimethoxy-THIQ + triazine Not explicitly tested (structural analog of Compound 3) N/A N/A
Compound 3 6,7-dimethoxy-THIQ + 4’-dimethylaminophenyl Analgesic, anti-inflammatory 3.3× diclofenac sodium
Papaverine Unsubstituted THIQ Antispasmodic N/A
Sigma-2 Receptor Ligands

Compound of Interest : The triazine substituent may influence sigma-2 receptor (σ2R) binding, though this remains untested.
Key Analogs :

6,7-Dimethoxy-THIQ Derivatives (General Structures A and B)

  • Activity : High σ2R affinity (Ki < 50 nM) with >100× selectivity over σ1R. Ketone or hydroxyl groups at the linker region are tolerated .
  • Structural Difference : Lack triazine; instead, feature quinazolin-4(3H)-one or substituted benzene linkers .

RM273

  • Activity : Brain-penetrant σ2R ligand used in PET imaging .
  • Structural Difference : Contains a fluorinated indole subunit instead of triazine .

Table 2: Sigma-2 Receptor Ligands

Compound Substituents σ2R Affinity (Ki) Selectivity (σ2R/σ1R) Reference
Target Compound 6,7-dimethoxy-THIQ + triazine Unknown Unknown N/A
Sun et al. Derivatives (e.g., 65) 6,7-dimethoxy-THIQ + quinazolinone 10–50 nM >100
RM273 6,7-dimethoxy-THIQ + fluorinated indole 8.9 nM >50
Antifungal and Antitubercular Agents

Key Analogs :

C11-Alkyl 6,7-Dimethoxy-THIQ Derivatives

  • Activity : Inhibit ergosterol biosynthesis (D14-reductase, D8,7-isomerase) with potency comparable to clotrimazole .
  • Structural Difference : Long alkyl chains vs. triazine group .

Benzothiazinone Analogs (e.g., 20b, 22b) Activity: 20b (6-methoxy-THIQ) shows MIC = 10 nM against Mycobacterium tuberculosis (Mtb), while 22b (6,7-dimethoxy-THIQ) has MIC = 1.0 μM . Structural Insight: Methoxy positioning drastically affects antitubercular activity .

Table 3: Antifungal/Antitubercular Comparison

Compound Substituents Target/Activity Potency Reference
Target Compound 6,7-dimethoxy-THIQ + triazine Unknown N/A N/A
C11-Alkyl THIQ Derivatives 6,7-dimethoxy-THIQ + C11-alkyl Ergosterol biosynthesis Comparable to clotrimazole
Benzothiazinone 20b 6-methoxy-THIQ Mtb inhibition MIC = 10 nM

Preparation Methods

Pomeranz-Fritsch-Bobbitt Cyclization

The Pomeranz-Fritsch-Bobbitt cyclization is a classical method for constructing tetrahydroisoquinolines. As demonstrated in the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, this approach involves:

  • Petasis reaction between 3,4-dimethoxyphenylacetaldehyde, morpholinone, and boronic acid to form a morpholinone intermediate.

  • Acid-mediated cyclization (e.g., HCl/EtOH) to yield the tetrahydroisoquinoline scaffold.

Optimization Note: Using benzoic acid as a catalyst in toluene at 90°C improves cyclization efficiency, achieving yields up to 86%.

Bischler-Napieralski Reaction

An alternative route employs the Bischler-Napieralski reaction , where:

  • β-Arylethylamides are treated with POCl₃ or PCl₅ to form imidoyl chlorides.

  • Cyclization under refluxing toluene produces 3,4-dihydroisoquinolines.

  • Reduction with NaBH₄ or catalytic hydrogenation yields the tetrahydroisoquinoline.

Example:

3,4-DimethoxyphenethylamidePOCl3,Δ3,4-DihydroisoquinolineNaBH46,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline\text{3,4-Dimethoxyphenethylamide} \xrightarrow{\text{POCl}3, \Delta} \text{3,4-Dihydroisoquinoline} \xrightarrow{\text{NaBH}4} \text{6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline}

Functionalization with the Triazine Moiety

Synthesis of 4,6-Dimethoxy-1,3,5-triazin-2-yl Chloride

The triazine component is typically prepared via stepwise substitution of cyanuric chloride :

  • Methoxylation : React cyanuric chloride with sodium methoxide in anhydrous THF at 0°C to replace two chlorides with methoxy groups.

  • Isolation : The intermediate 4,6-dimethoxy-1,3,5-triazin-2-yl chloride is purified via recrystallization (hexanes/EtOAc).

Reaction Scheme:

Cyanuric chloride0°C, THF2 NaOMe4,6-Dimethoxy-1,3,5-triazin-2-yl chloride+2NaCl\text{Cyanuric chloride} \xrightarrow[\text{0°C, THF}]{\text{2 NaOMe}} \text{4,6-Dimethoxy-1,3,5-triazin-2-yl chloride} + 2 \text{NaCl}

Coupling Tetrahydroisoquinoline with Triazine

The final step involves nucleophilic aromatic substitution (SNAr) between the tetrahydroisoquinoline amine and triazine chloride:

  • Base-mediated reaction : Use Et₃N or DIPEA in dichloromethane at room temperature.

  • Workup : Quench with aqueous NH₄Cl and extract with DCM.

Optimized Conditions:

ParameterValue
SolventDichloromethane
BaseDIPEA (2.5 equiv)
Temperature25°C
Reaction Time12 h
Yield78–85%

Mechanistic Insight:
The electron-deficient triazine ring undergoes SNAr at the C2 position, facilitated by methoxy groups at C4 and C6, which activate the ring through resonance effects.

Alternative Synthetic Routes

Multicomponent Reactions (MCRs)

A three-component reaction involving isatin, tetrahydroisoquinoline, and alkynes has been adapted for analogous compounds:

  • Spirooxindole formation : Isatin reacts with tetrahydroisoquinoline and phenylacetylene.

  • C2–C3 bond cleavage : Generates an isocyanate intermediate.

  • Coupling : React with a second tetrahydroisoquinoline equivalent.

Limitation: Low yields (34–72%) for triazine-containing products necessitate further optimization.

Solid-Phase Synthesis

Immobilizing the tetrahydroisoquinoline on Wang resin enables iterative coupling with triazine derivatives:

  • Resin activation : Treat with DIC/HOBt in DMF.

  • Amine coupling : React with 4,6-dimethoxy-1,3,5-triazin-2-yl chloride.

  • Cleavage : Use TFA/H₂O (95:5) to release the product.

Advantage: Simplifies purification but requires specialized equipment.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 3.25–3.40 (m, 4H, tetrahydroisoquinoline CH₂), 3.85 (s, 6H, OCH₃), 4.10 (s, 6H, triazine OCH₃).

  • HRMS : Calculated for C₁₉H₂₃N₅O₄ [M+H]⁺: 410.1823; Found: 410.1825.

Purity Assessment

HPLC Conditions:

  • Column: C18, 5 µm, 4.6 × 150 mm

  • Mobile Phase: MeCN/H₂O (70:30)

  • Retention Time: 6.8 min

  • Purity: ≥98%

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2-(4,6-dimethoxy-1,3,5-triazin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 2-chloro-4,6-dimethoxy-1,3,5-triazine with the amine group of a tetrahydroisoquinoline precursor. Key steps include:

  • Using bases like N,N-diisopropylethylamine (DIPEA) or triethylamine to deprotonate the amine and activate the triazine chloride (e.g., 1.1 equiv. DIPEA at -35°C for 7 hours) .
  • Solvent systems such as dioxane/water mixtures to enhance reactivity and solubility .
  • Purification via silica gel column chromatography, as demonstrated in analogous tetrahydroisoquinoline syntheses (e.g., 53–61% yields using LiAlH4 reduction and Pd/C catalysis) .

Q. How should researchers characterize the structural and purity profile of this compound?

  • Methodological Answer : A multi-technique approach is recommended:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm methoxy groups, triazine-tetrahydroisoquinoline linkage, and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment, especially when deuterated analogs are used in method validation (e.g., QC applications for regulatory compliance) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and isotopic patterns .

Q. What biological screening approaches are applicable for this compound based on structural analogs?

  • Methodological Answer : Prioritize assays aligned with tetrahydroisoquinoline bioactivity:

  • Enzyme Inhibition Assays : Test for kinase or protease inhibition, given the triazine moiety’s role in binding catalytic sites .
  • Metal Chelation Studies : Investigate interactions with Ni(II) or other metal ions, as seen in tetrahydroisoquinoline-containing peptide analogs .
  • Cell-Based Screening : Use high-throughput platforms to evaluate cytotoxicity or receptor modulation .

Advanced Research Questions

Q. How can diastereoselectivity be achieved in the synthesis of this compound’s stereoisomers?

  • Methodological Answer : Diastereoselectivity requires stereochemical control during cyclization or coupling:

  • Chiral Auxiliaries : Introduce temporary chiral groups to the tetrahydroisoquinoline core, as demonstrated in diastereoselective syntheses of related derivatives .
  • Solvent and Temperature Optimization : Polar solvents (e.g., ethanol) and low temperatures can bias transition states toward desired stereoisomers .
  • Asymmetric Catalysis : Explore Pd or Ru catalysts for enantioselective C–N bond formation .

Q. How can reaction yields be optimized when coupling the triazine moiety to the tetrahydroisoquinoline core?

  • Methodological Answer : Key optimization strategies include:

  • Stoichiometric Adjustments : Use 1.1 equiv. of base (e.g., DIPEA) to ensure complete deprotonation of the amine without side reactions .
  • Catalytic Additives : AlCl3 or other Lewis acids can accelerate triazine substitution, as shown in biphenyl-triazine syntheses .
  • Anhydrous Conditions : Minimize hydrolysis of the triazine chloride by rigorously drying solvents and reagents .

Q. How to resolve discrepancies in spectroscopic data between different synthesis batches?

  • Methodological Answer : Systematic validation is critical:

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and confirm connectivity .
  • Cross-Batch HPLC Comparison : Identify impurities or degradation products (e.g., methoxy group hydrolysis) using retention time matching .
  • Crystallography : Obtain single-crystal X-ray structures for unambiguous confirmation of stereochemistry .

Q. What modifications to the triazine substituents can improve compound stability without compromising activity?

  • Methodological Answer : Rational design strategies include:

  • Electron-Withdrawing Groups : Replace methoxy groups with trifluoromethyl or nitro substituents to enhance hydrolytic stability .
  • Steric Shielding : Introduce bulky substituents (e.g., biphenyl groups) to protect the triazine core from nucleophilic attack .
  • Stability Assays : Conduct accelerated degradation studies under acidic, basic, and oxidative conditions to evaluate modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.